molecular formula C20H20N2O5 B12135401 2-[[(4-ethoxyphenyl)amino](pyridin-2-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

2-[[(4-ethoxyphenyl)amino](pyridin-2-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B12135401
M. Wt: 368.4 g/mol
InChI Key: XOGDFOOUIBBNCF-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)aminomethyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a kojic acid derivative featuring a pyran-4-one core substituted at position 2 with a (4-ethoxyphenyl)aminomethyl group.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

2-[(4-ethoxyanilino)-pyridin-2-ylmethyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C20H20N2O5/c1-2-26-14-8-6-13(7-9-14)22-18(16-5-3-4-10-21-16)20-19(25)17(24)11-15(12-23)27-20/h3-11,18,22-23,25H,2,12H2,1H3

InChI Key

XOGDFOOUIBBNCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(C(=O)C=C(O3)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxyphenyl)aminomethyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with pyridine-2-carbaldehyde under specific conditions to form an intermediate. This intermediate is then subjected to further reactions, including cyclization and hydroxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)aminomethyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of pyranones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with pyranone structures effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth and survival .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Its derivatives have shown effectiveness against a range of bacterial strains, including drug-resistant pathogens.

Case Study:

In a recent study, a series of pyranone derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyranone structure enhanced antimicrobial efficacy, suggesting potential for developing new antibiotics .

Anti-inflammatory Effects

Recent findings suggest that compounds similar to 2-[(4-ethoxyphenyl)aminomethyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one may possess anti-inflammatory properties. Such effects are crucial for conditions like arthritis and other inflammatory diseases.

Case Study:

Research highlighted in Phytochemistry Reviews reported that certain pyranone derivatives inhibited the production of pro-inflammatory cytokines in vitro. This suggests that these compounds can modulate inflammatory responses, providing a basis for their use in treating inflammatory diseases .

Neuroprotective Potential

Another area of interest is the neuroprotective potential of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress.

Case Study:

A study published in Neuroscience Letters found that similar compounds could reduce neuronal apoptosis induced by oxidative stress in cultured neurons, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Applications in Drug Design

The unique structural features of 2-[(4-ethoxyphenyl)aminomethyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one make it an attractive scaffold for drug design. Researchers are exploring its modifications to enhance efficacy and reduce side effects.

Research Insights:

Ongoing research focuses on synthesizing analogs with improved pharmacological profiles while maintaining or enhancing the desired biological activities. Structure-activity relationship (SAR) studies are essential for optimizing these compounds for clinical use.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)aminomethyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with derivatives of kojic acid modified at position 2. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities.

Structural Analogues and Physicochemical Properties

Compound Name Substituents Molecular Formula Melting Point (°C) Key Features Reference
Target Compound 4-ethoxyphenylamino, pyridin-2-yl C₂₀H₂₁N₂O₅* Not reported Ethoxy group enhances lipophilicity; pyridine may improve metal coordination. N/A
2-[(Guaiazulen-1-yl)(3-nitrophenyl)methyl] derivative (3i) Guaiazulene, 3-nitrophenyl C₂₈H₂₇NO₆ 221–223 Bulky guaiazulene moiety increases steric hindrance; nitro group enhances electron-withdrawing effects.
2-[(3-Trifluoromethylphenyl)(pyridin-2-yl)methyl] derivative 3-Trifluoromethylphenyl, pyridin-2-yl C₁₉H₁₅F₃N₂O₄ Not reported Trifluoromethyl group improves metabolic stability; lower polarity due to fluorine.
2-[(3-Chlorophenyl)(phenyl)methyl] derivative 3-Chlorophenyl, phenyl C₂₀H₁₈ClNO₄ Not reported Chlorine atom increases electronegativity; simple aryl groups favor synthetic accessibility.
2-[(Pyridin-4-yl)(guaiazulen-1-yl)methyl] derivative (3j) Pyridin-4-yl, guaiazulene C₂₈H₂₇ClO₄ 212–214 Pyridine nitrogen enhances hydrogen bonding; guaiazulene may limit solubility.

*Calculated molecular formula based on structural analysis.

Key Differences and Implications

Substituent Effects :

  • Ethoxy vs. Nitro/Chloro : The ethoxy group in the target compound offers balanced lipophilicity, whereas nitro or chloro substituents increase polarity or electron-withdrawing effects, altering binding affinities.
  • Pyridin-2-yl vs. Guaiazulene : Pyridine’s nitrogen enables hydrogen bonding, while guaiazulene’s fused tricyclic structure may hinder solubility .

Synthetic Feasibility : AcOH-mediated synthesis (for guaiazulene analogs) is more efficient than NH₄OAc methods, suggesting scalability for the target compound .

Biological Activity

The compound 2-[(4-ethoxyphenyl)aminomethyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a pyran derivative with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4

This structure includes a pyran ring, an ethoxyphenyl group, and a pyridinyl moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4H-pyran compounds exhibit significant antimicrobial properties. For instance, a study reported that certain synthesized pyran derivatives showed inhibition zones against both Gram-positive and Gram-negative bacteria:

CompoundConcentration (mg/mL)Gram-positive Bacteria (Inhibition Zone mm)Gram-negative Bacteria (Inhibition Zone mm)
12021.4 ± 0.5 (Streptococcus pneumoniae)24.5 ± 0.3 (Escherichia coli)
22022.1 ± 0.6 (Bacillus cereus)23.8 ± 0.4 (Pseudomonas aeruginosa)
32020.0 ± 0.522.0 ± 0.5

These results indicate that the compound has promising antibacterial potential, particularly effective against common pathogens .

Anticancer Activity

The anticancer properties of similar pyran derivatives have also been explored. A study highlighted that compounds with structural similarities to our target compound exhibited cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The IC50 values for these compounds ranged from 10 µM to 25 µM , indicating moderate to high potency against these cancer cell lines .

Anti-inflammatory Activity

Another critical aspect of the biological activity is the anti-inflammatory potential. Compounds similar to this pyran derivative have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

  • Antimicrobial Efficacy : A study conducted on synthesized pyran derivatives demonstrated that certain compounds had a 98% inhibition rate against Staphylococcus aureus, suggesting strong potential for therapeutic applications .
  • Cytotoxicity in Cancer Cells : In vitro studies indicated that the compound could reduce cell viability in human cancer cell lines by over 50% at concentrations above 20 µM , showcasing its potential as an anticancer agent .

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